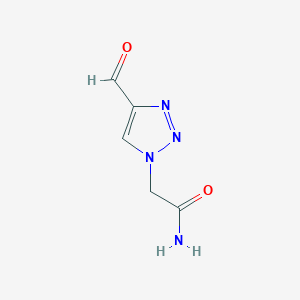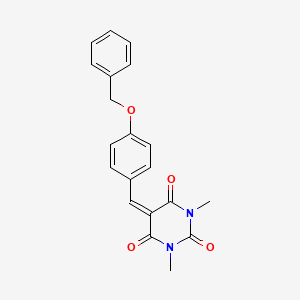![molecular formula C10H19NO B2761084 {2-Oxaspiro[4.5]decan-3-yl}methanamine CAS No. 2060050-79-3](/img/structure/B2761084.png)
{2-Oxaspiro[4.5]decan-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-Oxaspiro[4.5]decan-3-yl}methanamine” is a chemical compound with the IUPAC name (2-oxaspiro [4.5]decan-3-yl)methanamine . It has a molecular weight of 169.27 . The compound is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO/c11-7-9-6-10 (8-12-9)4-2-1-3-5-10/h9H,1-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antihypertensive Activity
A study conducted by Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to explore their potential as antihypertensive agents. The compounds exhibited varying degrees of activity in spontaneous hypertensive rats, with specific substitutions at the 8 position enhancing their efficacy as mixed alpha- and beta-adrenergic receptor blockers. This suggests a potential application in developing new antihypertensive medications (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Tóth et al. (1997) synthesized novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, showing potent inhibitory effects on neural calcium uptake and protective action against triethyltin-induced brain edema and memory and learning deficits. These findings suggest their potential use in treating cognitive disorders and protecting against neurodegenerative diseases (Tóth et al., 1997).
Muscarinic Receptor Agonism
Wanibuchi et al. (1994) characterized a novel muscarinic receptor agonist, YM796, comparing its effects with cholinesterase inhibitors on cognitive impairment. YM796 demonstrated potent anti-amnesic effects significantly greater than traditional cholinesterase inhibitors, highlighting its potential for treating cognitive impairments, especially those related to Alzheimer's disease (Wanibuchi et al., 1994).
Anticancer Activity
Yang et al. (2019) designed and synthesized a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, showing moderate to potent activity against various human cancer cell lines. This research opens avenues for developing novel anticancer agents based on the structural motif of 1-oxaspiro compounds (Yang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-oxaspiro[4.5]decan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJWXHGYNHRBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2761002.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)

![3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2761007.png)
![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)




![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)


![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)